1-(benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Description
1-(benzyloxy)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as BDF 8634, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDF 8634 belongs to the class of dihydropyridine derivatives, which are known for their ability to modulate calcium channels.
Scientific Research Applications
Synthesis and Biological Activity
One study focuses on the synthesis and structure-activity relationship (SAR) of 5,6-diarylpyridines as human CB1 inverse agonists, highlighting the preparation of potent and selective hCB1 inverse agonists through modifications including the benzyloxy and difluorophenyl groups. These modifications resulted in compounds with significant biological activity, underscoring the chemical's potential in medicinal chemistry research (Meurer et al., 2005).
Chemical Transformations
Research on the acylation of tertiary amides leading to the formation of 1-acyloxyiminium salts and 1-acyloxyenamines shows how modifications of carboxamide structures can yield unstable intermediates, which are crucial for further chemical transformations. This study provides insights into the reactivity of carboxamide derivatives and their potential applications in synthetic chemistry (Bottomley & Boyd, 1980).
Material Science
In the field of materials science, the synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol were explored. This study demonstrates the application of complex organic molecules in creating new polyamides with potential uses in creating high-performance materials (Hsiao, Yang, & Chen, 2000).
Luminescence and Stimuli-Responsive Properties
Another study focused on pyridyl substituted benzamides with aggregation enhanced emission (AEE) and multi-stimuli-responsive properties. This research highlights the potential use of such compounds in the development of new luminescent materials and sensors, showcasing the versatility of the chemical structure for various applications (Srivastava et al., 2017).
properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O3/c20-16-9-8-14(11-17(16)21)22-18(24)15-7-4-10-23(19(15)25)26-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNXROCFHDFYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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